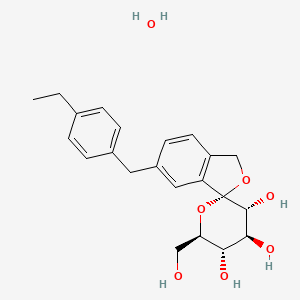

Tofogliflozin hydrate

Description

Properties

IUPAC Name |

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOCGDDVNPDRIW-NHFZGCSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152722 | |

| Record name | Tofogliflozin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201913-82-7 | |

| Record name | Spiro[isobenzofuran-1(3H),2′-[2H]pyran]-3′,4′,5′-triol, 6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-, hydrate (1:1), (1S,3′R,4′S,5′S,6′R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201913-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofogliflozin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201913827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofogliflozin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOFOGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8DD8KX4O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tofogliflozin Hydrate: A Deep Dive into its Mechanism of Action in Renal Glucose Reabsorption

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of tofogliflozin hydrate, a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its pharmacological effects on renal glucose reabsorption. This document synthesizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism: Selective Inhibition of SGLT2

This compound exerts its therapeutic effect by selectively inhibiting SGLT2, a protein primarily located on the luminal membrane of the renal proximal convoluted tubules.[1] Under normal physiological conditions, the kidneys filter approximately 180 grams of glucose from the blood daily, with the vast majority being reabsorbed back into circulation.[1] SGLT2 is responsible for the reabsorption of about 90% of this filtered glucose.[2]

By competitively binding to SGLT2, tofogliflozin blocks the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[1][3][4] This process is independent of insulin secretion or action, providing a unique mechanism for glycemic control in patients with type 2 diabetes mellitus.[5] The increased urinary glucose excretion directly lowers plasma glucose levels.[1] Furthermore, this induced calorie loss can contribute to weight reduction.[1]

Quantitative Analysis of Tofogliflozin's Potency and Selectivity

The efficacy of tofogliflozin is underscored by its high potency and remarkable selectivity for SGLT2 over SGLT1. SGLT1 is another sodium-glucose cotransporter found in the distal part of the proximal tubule, as well as in the intestine and heart. Inhibition of SGLT1 can be associated with gastrointestinal side effects. Tofogliflozin's high selectivity minimizes these off-target effects.[6]

Table 1: In Vitro Inhibitory Activity of Tofogliflozin and Other SGLT2 Inhibitors

| Gliflozin | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |

| Tofogliflozin | ~12,500 | ~4.3 | ~2900 [5][6] |

| Empagliflozin | ~8300 | ~3.1 | ~2677[6] |

| Luseogliflozin | ~3994 | ~2.26 | ~1770[6] |

| Dapagliflozin | ~1390 | ~1.1 | ~1264[6] |

| Ipragliflozin | ~1900 | ~7.4 | ~257[6] |

| Canagliflozin | ~663-710 | ~4.2 | ~158-169[6] |

| Note: IC50 values can vary slightly between different studies and experimental conditions. The data presented is a representative compilation.[6] |

Table 2: Tofogliflozin Inhibition Constants (Ki)

| Species | SGLT2 Ki (nM) |

| Human | 2.9[4] |

| Rat | 14.9[4] |

| Mouse | 6.4[4] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the methods used to study it, the following diagrams are provided in DOT language.

Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by tofogliflozin.

Caption: A generalized experimental workflow for the evaluation of SGLT2 inhibitors like tofogliflozin.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of tofogliflozin.

In Vitro SGLT1 and SGLT2 Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory activity of compounds against human SGLT1 and SGLT2 using a fluorescent glucose analog.

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably overexpressing human SGLT1 or human SGLT2.

-

Reagents:

-

Culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Sodium-containing buffer: 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Tris, pH 7.4.

-

Sodium-free buffer: 140 mM choline chloride, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Tris, pH 7.4.[6]

-

Fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[6]

-

Test compound (Tofogliflozin) dissolved in DMSO.

-

-

Assay Procedure:

-

Seed the engineered cells into 96-well plates and culture until confluent.

-

Remove the culture medium and wash the cells twice with Na+-free buffer.[6]

-

Incubate the cells with 50 µL of Na+-free buffer containing various concentrations of tofogliflozin or vehicle (DMSO) for 15 minutes at 37°C.[6]

-

Add 50 µL of Na+-containing buffer with 200 µM of 2-NBDG to initiate glucose uptake.[6]

-

Incubate for 1-2 hours at 37°C.

-

Terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold Na+-free buffer.

-

Lyse the cells and measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Calculate the specific SGLT-mediated glucose uptake by subtracting the fluorescence in the absence of sodium from the total uptake in the presence of sodium.[6]

-

Determine the percentage of inhibition for each tofogliflozin concentration relative to the vehicle control.

-

Fit the concentration-response data to a four-parameter logistic equation to calculate the IC50 value.[6]

-

In Vivo Pharmacodynamic Studies in Animal Models

These studies are designed to assess the effect of tofogliflozin on urinary glucose excretion and blood glucose levels in diabetic animal models.

-

Animal Models:

-

Tofogliflozin Administration:

-

Measurement of Urinary Glucose Excretion (UGE):

-

House animals in metabolic cages to allow for the collection of urine over a specified period (e.g., 24 hours).

-

Measure the total volume of urine collected.

-

Determine the glucose concentration in the urine using a glucose oxidase method or a clinical chemistry analyzer.

-

Calculate the total amount of glucose excreted over the collection period.

-

-

Measurement of Blood Glucose:

-

Collect blood samples from the tail vein or other appropriate sites at various time points post-dosing.

-

Measure blood glucose levels using a validated glucometer.[8]

-

-

Glucose Titration Studies (in Cynomolgus Monkeys):

-

Anesthetize the animals and catheterize the femoral artery and vein for blood sampling and infusion, respectively, and the bladder for urine collection.

-

Administer a continuous intravenous infusion of tofogliflozin to achieve a stable plasma concentration.

-

Infuse glucose at stepwise increasing rates to raise plasma glucose levels.

-

At each step, measure plasma glucose concentration and urinary glucose excretion rate to determine the renal glucose reabsorption rate.

-

This allows for the characterization of the drug's effect on the renal threshold for glucose excretion (RTg) and the maximum tubular reabsorptive capacity for glucose (TmG).[3]

-

Human Clinical Trials for Efficacy and Safety Assessment

Clinical trials are essential to confirm the therapeutic effects and safety of tofogliflozin in humans.

-

Study Design: Typically randomized, double-blind, placebo-controlled trials.

-

Participant Population: Patients with type 2 diabetes mellitus, often with specific inclusion/exclusion criteria related to baseline HbA1c, renal function (eGFR), and current antidiabetic medications.[9][10]

-

Intervention: Oral administration of tofogliflozin (e.g., 20 mg once daily) or placebo.[9]

-

Primary Efficacy Endpoints:

-

Secondary Efficacy Endpoints:

-

Safety Assessments:

-

Monitoring of adverse events, including urinary tract infections, genital mycotic infections, and episodes of hypoglycemia.[5]

-

Regular assessment of vital signs, electrocardiograms, and laboratory parameters (including renal function).

-

-

Method for Measuring UGE in Clinical Trials:

-

Patients collect all urine produced over a 24-hour period.

-

The total volume is measured, and an aliquot is taken for analysis.

-

The glucose concentration in the urine sample is determined in a central laboratory using a validated analytical method (e.g., enzymatic assay).

-

The total 24-hour urinary glucose excretion is calculated by multiplying the glucose concentration by the total urine volume.

-

Conclusion

This compound is a potent and highly selective SGLT2 inhibitor that effectively reduces renal glucose reabsorption. Its mechanism of action, characterized by the induction of urinary glucose excretion, provides a valuable therapeutic option for the management of type 2 diabetes mellitus. The comprehensive in vitro and in vivo studies, along with extensive clinical trials, have established its efficacy in improving glycemic control and have well-characterized its safety profile. The high selectivity of tofogliflozin for SGLT2 over SGLT1 is a key feature that contributes to its favorable therapeutic window.

References

- 1. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Competitive inhibition of SGLT2 by tofogliflozin or phlorizin induces urinary glucose excretion through extending splay in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Influence of Tofogliflozin on Treatment-Related Quality of Life in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. uaclinical.com [uaclinical.com]

- 10. Carebox Connect [connect.careboxhealth.com]

The Discovery and Synthesis of Tofogliflozin Hydrate: A Technical Whitepaper

Introduction: Tofogliflozin hydrate is an oral anti-diabetic medication used for the management of type 2 diabetes mellitus (T2DM). It belongs to the sodium-glucose co-transporter 2 (SGLT2) inhibitor class of drugs, which lower blood sugar by promoting the excretion of glucose in the urine.[1][2] Discovered by Chugai Pharmaceutical and co-developed with Kowa and Sanofi, Tofogliflozin was first approved for use in Japan in 2014 under the trade names Apleway and Deberza.[3][4][5] The active moiety, Tofogliflozin, is distinguished by its unique chemical structure—a C-arylglucoside with an O-spiroketal ring system—which contributes to its high potency and selectivity for SGLT2.[3][6] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and key experimental protocols related to this compound.

Mechanism of Action: SGLT2 Inhibition

The kidneys play a vital role in glucose homeostasis, filtering approximately 180 grams of glucose from the blood daily under normal conditions.[1] The vast majority of this filtered glucose is reabsorbed back into the bloodstream in the proximal convoluted tubules. This reabsorption is primarily mediated by the sodium-glucose co-transporter 2 (SGLT2), a high-capacity, low-affinity protein responsible for about 90% of renal glucose reabsorption.[1][7]

This compound exerts its therapeutic effect by selectively and potently inhibiting SGLT2.[1] By blocking this transporter, the drug reduces the reabsorption of glucose from the renal tubules, leading to increased urinary glucose excretion (glucosuria).[1][2] This process effectively lowers plasma glucose concentrations in an insulin-independent manner, making it a valuable therapeutic option for patients with insulin resistance or beta-cell dysfunction.[2]

Beyond glycemic control, this mechanism confers additional metabolic benefits. The excretion of glucose results in a net caloric loss, which can lead to weight reduction.[1][2] Furthermore, the osmotic diuresis caused by increased glucose in the urine can lead to a modest reduction in blood pressure.[1][2]

Pharmacological Profile

Tofogliflozin is a potent and highly selective SGLT2 inhibitor. Its inhibitory activity is significantly higher for SGLT2 compared to SGLT1, which is prevalent in the intestine and responsible for the remaining 10% of renal glucose reabsorption. This high selectivity is thought to minimize potential side effects associated with SGLT1 inhibition.

Data Presentation: In Vitro Inhibitory Activity

The potency and selectivity of Tofogliflozin have been quantified through in vitro assays. The tables below summarize its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against SGLT transporters from different species and compare its selectivity to other approved gliflozins.

Table 1: Inhibitory Activity of Tofogliflozin

| Target Transporter | Ki (nM) | IC50 (nM) |

|---|---|---|

| Human SGLT2 | 2.9[8][9] | 2.9[8] |

| Rat SGLT2 | 14.9[8][9] | - |

| Mouse SGLT2 | 6.4[8][9] | - |

| Human SGLT1 | - | ~8444[10] |

Data compiled from multiple sources.[8][9][10]

Table 2: Comparative Selectivity of Gliflozins for Human SGLT2 over SGLT1

| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |

|---|---|---|---|

| Tofogliflozin | ~12,500 | ~4.3 | ~2900 |

| Empagliflozin | ~8300 | ~3.1 | ~2677 |

| Luseogliflozin | ~3994 | ~2.26 | ~1770 |

| Dapagliflozin | ~1390 | ~1.1 | ~1264 |

| Ipragliflozin | ~1900 | ~7.4 | ~257 |

| Canagliflozin | ~663-710 | ~4.2 | ~158-169 |

Note: IC50 values can vary between studies. This data is a representative compilation.[11]

Data Presentation: Pharmacokinetic Properties

Pharmacokinetic studies in healthy male subjects have characterized the absorption, distribution, metabolism, and excretion of Tofogliflozin.

Table 3: Pharmacokinetic Parameters of Tofogliflozin in Healthy Subjects

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | 97.5% | [4][12] |

| Time to Cmax (tmax) | ~0.75 hours | [4] |

| Cmax (20 mg dose) | 489 ng/mL | [4] |

| Half-life (t1/2) | 5-6 hours | [13][14] |

| Volume of Distribution (Vd) | 50.6 L | [4] |

| Total Clearance | ~10 L/h | [4] |

| Renal Clearance | 15.5% - 19% of total clearance | [4] |

| Excretion (Urine) | ~76% within 48-72 hours | [4][15] |

| Excretion (Feces) | ~20% within 72 hours | [4][15] |

| Primary Metabolite | M1 (phenyl acetic acid metabolite) | [15] |

Food intake decreases Cmax by approximately 30% but does not significantly alter the total exposure (AUC).[12][13]

Synthesis of this compound

The chemical synthesis of Tofogliflozin is complex due to its spiroketal structure and multiple chiral centers. Several scalable synthetic routes have been developed to enable industrial production.[3] Early methods often suffered from drawbacks such as the use of toxic or volatile reagents (e.g., BH₃, 2-methoxypropene) and the need for cryogenic conditions (-60°C or lower), which are not ideal for large-scale manufacturing.[3][5]

More efficient syntheses have since been reported. One notable route, developed by Ohtake et al., involves 7 linear steps and utilizes purpose-designed protecting groups for chemoselective activation and crystalline purification, avoiding the need for column chromatography.[3][16][17] Another scalable process reported by Yang and co-workers achieved a 23% overall yield in 12 steps, also without chromatography, by optimizing key steps like a regioselective Friedel-Crafts reaction and a mild metal-halogen exchange.[16][18]

A key synthetic strategy involves the 1,2-addition of an aryl carbanion (generated from an aryl halide) to a protected gluconolactone, followed by reduction and stereospecific spirocyclization.[19]

Experimental Protocols

Protocol 1: In Vitro SGLT2 Inhibition Assay

This protocol outlines a cell-based method using a fluorescent glucose analog to determine the inhibitory activity of compounds against SGLT2.[10][11][20]

-

Objective: To quantify the IC50 value of a test compound (e.g., Tofogliflozin) for SGLT2.

-

Principle: A fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is used to measure glucose uptake in cells engineered to express human SGLT2. The intracellular fluorescence is proportional to glucose uptake. SGLT2 inhibitors will reduce this uptake in a dose-dependent manner.

-

Materials:

-

Cell line overexpressing human SGLT2 (e.g., CHO or HEK293 cells).

-

Cell culture medium and supplements.

-

Sodium-containing buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Tris, pH 7.4).

-

Sodium-free buffer (e.g., 140 mM choline chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Tris, pH 7.4).[11]

-

2-NBDG fluorescent glucose analog.

-

Test compound (Tofogliflozin) and vehicle (e.g., DMSO).

-

96-well microplates (black, clear bottom).

-

Fluorescence plate reader.

-

-

Procedure:

-

Cell Seeding: Seed SGLT2-expressing cells into 96-well plates and culture for 24-48 hours to form a confluent monolayer.

-

Cell Washing: Carefully remove the culture medium and wash the cells twice with sodium-free buffer.[11]

-

Compound Incubation: Add 50 µL of sodium-free buffer containing various concentrations of the test compound or vehicle to the wells. Incubate for 15 minutes at 37°C.[11]

-

Glucose Uptake Initiation: Add 50 µL of sodium-containing buffer that includes 2-NBDG (final concentration 100-200 µM). For determining sodium-independent uptake (background), use sodium-free buffer with 2-NBDG.[11]

-

Uptake Incubation: Incubate the plate for 1-2 hours at 37°C.[11]

-

Termination: Terminate the uptake by aspirating the assay buffer and washing the cells three times with ice-cold sodium-free buffer.[11]

-

Lysis & Measurement: Add 100 µL of a suitable lysis buffer (e.g., PBS with 1% Triton X-100) to each well. Measure the intracellular fluorescence using a plate reader (Excitation ~465 nm, Emission ~540 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (sodium-independent uptake) from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition).

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: In Vivo Urinary Glucose Excretion (UGE) Assay

This protocol describes a method to assess the in vivo efficacy of an SGLT2 inhibitor in a diabetic animal model.[20]

-

Objective: To measure the increase in urinary glucose excretion in diabetic animals following administration of Tofogliflozin.

-

Principle: Administration of an effective SGLT2 inhibitor to a diabetic animal will block renal glucose reabsorption, resulting in a dose-dependent increase in the amount of glucose excreted in the urine over a defined period.

-

Materials:

-

Diabetic animal model (e.g., db/db mice or Zucker diabetic fatty rats).

-

Metabolic cages for individual housing and urine collection.

-

Tofogliflozin and a vehicle control (e.g., 0.5% methylcellulose).

-

Oral gavage needles.

-

Glucose assay kit.

-

Creatinine assay kit (for normalization, optional).

-

-

Procedure:

-

Acclimation: Acclimate animals to individual metabolic cages for at least 24 hours prior to the experiment to minimize stress-related effects.[20]

-

Baseline Collection: Collect urine for a 24-hour period before dosing to establish a baseline UGE for each animal.

-

Dosing: Administer Tofogliflozin (e.g., 0.1-10 mg/kg) or vehicle to the animals via oral gavage.[8][20]

-

Urine Collection: Collect urine over a 24-hour period post-dosing. Record the total urine volume for each animal.[20]

-

Sample Analysis:

-

Centrifuge the collected urine samples to remove any precipitates.

-

Measure the glucose concentration in each urine sample using a glucose assay kit.

-

(Optional) Measure the creatinine concentration to normalize for variations in urine output.

-

-

-

Data Analysis:

-

Calculate the total mass of glucose excreted over the 24-hour period for each animal (Urine Glucose Concentration × Total Urine Volume).

-

Compare the post-dose UGE of the Tofogliflozin-treated groups to the vehicle-treated control group.

-

Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be used to determine if the increase in UGE is statistically significant.

-

Clinical Efficacy

Clinical trials have demonstrated that Tofogliflozin, as both a monotherapy and an add-on therapy, effectively improves glycemic control and provides additional metabolic benefits in patients with T2DM.

Data Presentation: Key Phase 2/3 Clinical Trial Results (24 Weeks)

Table 4: Efficacy of Tofogliflozin Monotherapy in Japanese T2DM Patients

| Parameter | Placebo (n=56) | Tofogliflozin 10 mg (n=57) | Tofogliflozin 20 mg (n=58) | Tofogliflozin 40 mg (n=58) |

|---|---|---|---|---|

| Mean Change in HbA1c (%) | -0.028 | -0.797 * | -1.017 * | -0.870 * |

| Mean Change in Body Weight (kg) | - | -1.87 | -2.50 | -2.61 |

| Mean Change in Systolic BP (mmHg) | - | - | - | -9.4 |

| Mean Change in Diastolic BP (mmHg) | - | - | - | -4.1 |

All changes in the Tofogliflozin groups were statistically significant (p < 0.0001) compared to placebo.[6][21]

Long-term studies of up to 52 weeks have confirmed the sustained efficacy and safety of Tofogliflozin.[4][22] The most common adverse events reported are consistent with the SGLT2 inhibitor class, including urinary tract infections, genital infections, and events related to volume depletion.[4][22] The incidence of hypoglycemia is low, which is characteristic of the drug's insulin-independent mechanism.[21]

Conclusion

This compound is a highly potent and selective SGLT2 inhibitor that represents a significant therapeutic option for the management of type 2 diabetes mellitus. Its discovery was marked by the rational design of a unique O-spiroketal C-arylglucoside structure, conferring excellent selectivity for its target. Efficient and scalable synthetic routes have been developed to enable its production. Through its mechanism of promoting urinary glucose excretion, Tofogliflozin not only provides robust glycemic control but also offers the ancillary benefits of weight loss and blood pressure reduction. Its comprehensive pharmacological profile, supported by detailed experimental validation and clinical efficacy data, establishes Tofogliflozin as a valuable tool for healthcare professionals and a subject of continued interest for researchers in drug development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. uaclinical.com [uaclinical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. benchchem.com [benchchem.com]

- 12. d-nb.info [d-nb.info]

- 13. Pharmacokinetics and Pharmacodynamics of Tofogliflozin (a Selective SGLT2 Inhibitor) in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism and mass balance of SGLT2 inhibitor tofogliflozin following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of a Scalable Synthesis of Tofogliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Collection - A Scalable Synthesis of this compound - Organic Process Research & Development - Figshare [acs.figshare.com]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. benchchem.com [benchchem.com]

- 21. Efficacy and safety of monotherapy with the novel sodium/glucose cotransporter-2 inhibitor tofogliflozin in Japanese patients with type 2 diabetes mellitus: a combined Phase 2 and 3 randomized, placebo-controlled, double-blind, parallel-group comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Long‐term safety and efficacy of tofogliflozin as add‐on to insulin in patients with type 2 diabetes: Results from a 52‐week, multicentre, randomized, double‐blind, open‐label extension, Phase 4 study in Japan (J‐STEP/INS) - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Tofogliflozin Hydrate: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tofogliflozin hydrate is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1][2] By selectively blocking SGLT2, Tofogliflozin induces glucosuria, thereby reducing plasma glucose levels in an insulin-independent manner. This unique mechanism of action offers therapeutic benefits for the management of type 2 diabetes mellitus (T2DM), including improvements in glycemic control, reduction in body weight, and a modest lowering of blood pressure.[1][3] This technical guide provides an in-depth overview of the pharmacological profile of Tofogliflozin, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. It is intended to serve as a comprehensive resource for professionals in the field of diabetes research and drug development.

Mechanism of Action

Under normal physiological conditions, the kidneys filter approximately 180 grams of glucose from the blood daily, with nearly all of it being reabsorbed back into circulation, primarily in the proximal convoluted tubules.[3] The sodium-glucose cotransporter 2 (SGLT2) is responsible for about 90% of this renal glucose reabsorption.[2] In patients with T2DM, there is an upregulation of SGLT2 expression, which contributes to persistent hyperglycemia.[4]

Tofogliflozin exerts its therapeutic effect by selectively and potently inhibiting SGLT2.[3] This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion (UGE).[1] The resulting caloric loss (approximately 4 kcal per gram of glucose excreted) contributes to weight reduction, while the osmotic diuresis effect aids in lowering blood pressure.[3] A key advantage of this mechanism is that it is independent of insulin secretion or sensitivity, making Tofogliflozin an effective treatment option across various stages of T2DM.[5]

Pharmacodynamic Profile

In Vitro Potency and Selectivity

Tofogliflozin demonstrates high potency for human SGLT2, with reported half-maximal inhibitory concentration (IC50) values typically around 2.9 nM.[6][7] A critical feature of Tofogliflozin is its exceptional selectivity for SGLT2 over the closely related SGLT1 transporter, which is predominantly found in the intestine and heart.[8] This high selectivity, with a ratio of approximately 2900-fold, minimizes the potential for off-target effects associated with SGLT1 inhibition, such as gastrointestinal side effects.[8][9]

| Parameter | Value | Reference(s) |

| Human SGLT2 IC50 | ~2.9 - 4.3 nM | [6][8] |

| Human SGLT1 IC50 | ~12,500 nM | [8] |

| Selectivity Ratio (SGLT1/SGLT2) | ~2900 | [8][10] |

| Human SGLT2 K_i_ | 2.9 nM | [6][7][11] |

| Rat SGLT2 K_i_ | 14.9 nM | [6][7][11] |

| Mouse SGLT2 K_i_ | 6.4 nM | [6][7][11] |

In Vivo Pharmacodynamics

In animal models of type 2 diabetes, such as diet-induced obese (DIO) rats, KKAy mice, and db/db mice, Tofogliflozin administration leads to significant UGE, which attenuates body weight gain and reduces body fat mass.[12][13] This is achieved primarily through calorie loss, which also induces a metabolic shift from carbohydrate to fatty acid oxidation.[14] Studies in rats have shown that Tofogliflozin's effect on renal glucose reabsorption is glucose-dependent; it significantly inhibits reabsorption under hyperglycemic conditions but has a minimal effect under euglycemic or hypoglycemic conditions, suggesting a low intrinsic risk of hypoglycemia.[15][16]

In human studies, Tofogliflozin produces a dose-dependent increase in daily UGE.[17] The exposure-response relationship fits an Emax model well, with doses between 20 mg and 40 mg achieving a near-maximal effect on UGE.[17][18]

Pharmacokinetic Profile

Tofogliflozin exhibits favorable pharmacokinetic properties characterized by rapid absorption, high bioavailability, and efficient clearance.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration in healthy male subjects, Tofogliflozin is rapidly absorbed.[17] A human radiolabeled study demonstrated a high oral bioavailability of 97.5%.[4] Food intake has been shown to decrease the maximum plasma concentration (Cmax) by approximately 30% but does not significantly alter the total exposure (AUC).[5]

Tofogliflozin is primarily metabolized via oxidation by cytochrome P450 (CYP) enzymes, including CYP2C18, 4A11, 4F3B, and 3A.[4] The major circulating component in plasma after the parent drug is the M1 metabolite, a phenyl acetic acid derivative, which accounts for 52% of the total drug-related material, compared to 42% for the parent drug.[19]

Excretion is relatively rapid, with approximately 76% of an administered dose excreted in the urine and 20% in the feces within 72 hours.[19] The elimination half-life (t1/2) is approximately 5-6 hours, and the drug does not accumulate with once-daily dosing.[5][17]

| Parameter | Value (Human) | Reference(s) |

| Bioavailability (Oral) | 97.5% | [4] |

| Time to Cmax (Tmax) | 0.75 hours | [4] |

| Elimination Half-life (t1/2) | 5 - 6 hours | [5][17] |

| Protein Binding | 83% | [10] |

| Excretion (72h) | ~76% Urine, ~20% Feces | [4][19] |

| Primary Metabolism | CYP-mediated oxidation | [4] |

| Effect of Food | Cmax ↓ ~30%, AUC unchanged | [5][18] |

Clinical Efficacy and Safety

Multiple clinical trials have demonstrated the efficacy and safety of Tofogliflozin in patients with T2DM, both as monotherapy and as an add-on to other antidiabetic agents.

Glycemic Control, Body Weight, and Blood Pressure

In a 24-week study of Japanese patients with T2DM, monotherapy with Tofogliflozin 20 mg once daily resulted in a placebo-adjusted least squares mean change in HbA1c of -1.017%.[20] This improvement in glycemic control is accompanied by significant reductions in body weight and blood pressure. Phase II and III studies have consistently shown placebo-adjusted mean body weight reductions of approximately 2.5 kg to 2.8 kg.[4] Additionally, significant reductions in both systolic and diastolic blood pressure have been observed.[4]

| Parameter | Tofogliflozin Dose | Placebo-Adjusted Mean Change | Reference(s) |

| HbA1c Reduction | 20 mg (24 weeks) | -1.017% | [20] |

| 20 mg (12 weeks) | -0.77% | [4] | |

| Body Weight Reduction | 20 mg (24 weeks) | -2.50 kg | [4] |

| 20 mg (12 weeks) | -2.6 kg | [4] | |

| Systolic BP Reduction | 20 mg | -7.6 mmHg | [4] |

| Diastolic BP Reduction | 20 mg | -4.1 mmHg | [4] |

Safety Profile

Tofogliflozin is generally well-tolerated.[17] The most common adverse drug reactions are related to its mechanism of action and include urinary and genital tract infections and volume depletion-related events.[21] The incidence of hypoglycemia is low, particularly when used as monotherapy, owing to its insulin-independent mechanism.[20][22]

Key Experimental Protocols

The pharmacological characterization of Tofogliflozin relies on a series of standardized in vitro and in vivo assays.

In Vitro SGLT Inhibition Assay (Cell-Based Glucose Uptake)

This assay quantifies the inhibitory potency of a compound on SGLT1 and SGLT2 transporters expressed in a cellular system.

-

Principle: Measures the uptake of a radiolabeled, non-metabolizable glucose analog (e.g., ¹⁴C-labeled α-methyl-D-glucopyranoside, ¹⁴C-AMG) into cells engineered to overexpress either human SGLT1 or SGLT2. The reduction in radioactivity in the presence of the test compound relative to a vehicle control indicates inhibitory activity.[8][23]

-

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with human SGLT1 or SGLT2 are cultured to confluence in multi-well plates.[24]

-

Assay Preparation: Cells are washed with a sodium-containing uptake buffer (to enable SGLT function) and pre-incubated for 15-30 minutes with varying concentrations of Tofogliflozin or vehicle.

-

Uptake Initiation: The assay is initiated by adding uptake buffer containing ¹⁴C-AMG and the corresponding concentration of the test compound.

-

Uptake Termination: After a defined incubation period (e.g., 60-120 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove extracellular radiolabel.

-

Quantification: Cells are lysed, and intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Concentration-response curves are generated, and IC50 values are calculated by fitting the data to a four-parameter logistic equation.[8]

-

In Vivo Diabetic Animal Model Study

These studies assess the pharmacodynamic effects of the compound on glycemic control and other metabolic parameters in a relevant disease model.

-

Principle: To evaluate the glucose-lowering efficacy and effect on body weight of Tofogliflozin in a diabetic, obese animal model like the KKAy or db/db mouse.[12][13]

-

Methodology:

-

Animal Model: Male db/db mice (a model of genetic obesity and T2DM) are acclimated. Baseline measurements of blood glucose, HbA1c, and body weight are taken.

-

Dosing: Animals are randomized into vehicle control and Tofogliflozin treatment groups (e.g., 0.1, 1, 10 mg/kg). The compound is administered orally once daily for a period of 4 to 8 weeks.[6][13]

-

Urine and Blood Collection: At specified time points, animals are placed in metabolic cages for 24-hour urine collection to measure UGE and urine volume.[23] Blood samples are collected to monitor plasma glucose, insulin, and HbA1c levels.

-

Endpoint Analysis: At the end of the study, body composition (fat mass, lean mass) may be analyzed. Tissues such as the pancreas and kidneys can be harvested for histological examination to assess beta-cell mass and renal morphology.[13]

-

Data Analysis: Statistical comparisons are made between the vehicle and treatment groups for all measured parameters.

-

Human Radiolabeled Mass Balance Study

This study is crucial for understanding the absorption, metabolism, and excretion (AME) profile of a drug in humans.

-

Principle: A single oral dose of radiolabeled Tofogliflozin (e.g., ¹⁴C-Tofogliflozin) is administered to healthy subjects to trace the drug and its metabolites through the body.[19][25]

-

Methodology:

-

Subject Enrollment: A small cohort of healthy male subjects is enrolled.[25]

-

Dosing: Following a baseline period, subjects receive a single oral dose of ¹⁴C-Tofogliflozin (e.g., 20 mg).[19]

-

Sample Collection: Serial blood, plasma, urine, and feces samples are collected at predefined intervals for an extended period (e.g., up to 168 hours post-dose) to ensure capture of >90% of the radioactive dose.[4]

-

Sample Analysis: Total radioactivity in all matrices is measured. Plasma, urine, and fecal samples are profiled using liquid chromatography with tandem mass spectrometry (LC-MS/MS) and radiometric detection to identify and quantify the parent drug and its metabolites.

-

Data Analysis: The total recovery of radioactivity is calculated. The contribution of different excretion pathways (renal vs. fecal) is determined. The metabolic profile is established by identifying the structure and proportion of each metabolite. Pharmacokinetic parameters for the parent drug and major metabolites are calculated.

-

Conclusion

This compound is a highly potent and selective SGLT2 inhibitor with a well-defined pharmacological profile. Its robust in vitro selectivity translates to targeted in vivo efficacy, leading to significant improvements in glycemic control, body weight, and blood pressure in patients with type 2 diabetes. The pharmacokinetic properties of Tofogliflozin, including rapid absorption, high bioavailability, and a half-life suitable for once-daily dosing, support its clinical utility. The insulin-independent mechanism of action, coupled with a low risk of hypoglycemia, positions Tofogliflozin as a valuable therapeutic agent in the management of T2DM.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. uaclinical.com [uaclinical.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tofogliflozin (hydrate) | ROS | ROS | SGLT | TargetMol [targetmol.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Switching From Another Sodium-Glucose Cotransporter 2 Inhibitor to Tofogliflozin on Nocturia in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tofogliflozin (CSG-452) hydrate| SGLT2 inhibitor | Probechem Biochemicals [probechem.com]

- 12. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tofogliflozin, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. S-EPMC5189930 - Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models. - OmicsDI [omicsdi.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Selective SGLT2 inhibition by tofogliflozin reduces renal glucose reabsorption under hyperglycemic but not under hypo- or euglycemic conditions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and Pharmacodynamics of Tofogliflozin (a Selective SGLT2 Inhibitor) in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 19. Metabolism and mass balance of SGLT2 inhibitor tofogliflozin following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficacy and safety of monotherapy with the novel sodium/glucose cotransporter-2 inhibitor tofogliflozin in Japanese patients with type 2 diabetes mellitus: a combined Phase 2 and 3 randomized, placebo-controlled, double-blind, parallel-group comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Safety and effectiveness of tofogliflozin in Japanese people with type 2 diabetes: A multicenter prospective observational study in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. diabetesjournals.org [diabetesjournals.org]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Preclinical Efficacy and Safety of Tofogliflozin Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tofogliflozin hydrate is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2][3] Preclinical studies have extensively demonstrated its efficacy in improving glycemic control in various animal models of type 2 diabetes. By inducing urinary glucose excretion, tofogliflozin effectively lowers blood glucose and glycated hemoglobin (HbA1c) levels in a dose-dependent manner.[2][4] Furthermore, preclinical evidence suggests a favorable safety profile, characterized by a low risk of hypoglycemia. This technical guide provides a comprehensive overview of the core preclinical studies on the efficacy and safety of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Efficacy Data

SGLT2 Inhibition and Selectivity

Tofogliflozin exhibits high potency and exceptional selectivity for SGLT2 over SGLT1. This selectivity is a critical attribute, as it minimizes the risk of off-target effects associated with SGLT1 inhibition, such as gastrointestinal side effects.[1]

| Parameter | Human SGLT2 | Human SGLT1 | Selectivity Ratio (SGLT1/SGLT2) | Reference |

| IC50 | 2.9 nM | 8444 nM | ~2900-fold | [5] |

| Ki | 2.9 nM | - | - | [2] |

| Species | SGLT2 Ki (nM) | Reference |

| Rat | 14.9 | [2] |

| Mouse | 6.4 | [2] |

Effects on Blood Glucose and Glycated Hemoglobin (HbA1c)

Preclinical studies in various diabetic rodent models have consistently demonstrated the glucose-lowering effects of tofogliflozin.

Zucker Diabetic Fatty (ZDF) Rats:

| Dose | Effect on Blood Glucose | Reference |

| Single oral gavage | Lowered blood glucose level | [2] |

db/db Mice:

| Dose | Duration | Effect on HbA1c | Effect on Glucose Tolerance | Reference |

| Not specified | 4 weeks | Reduced | Improved in oral glucose tolerance test | [6] |

| 0.005% or 0.015% in diet | 4 and 8 weeks | Significantly lower than untreated control | - | [4] |

Goto-Kakizaki (GK) Rats:

| Dose | Effect on Postprandial Glucose | Reference |

| Not specified | Improved postprandial glucose excursion in a meal tolerance test | [2] |

Effects on Urinary Glucose Excretion (UGE)

The primary mechanism of action of tofogliflozin is the induction of urinary glucose excretion.

Normoglycemic Sprague-Dawley (SD) Rats:

| Dose | Effect on UGE | Effect on Blood Glucose | Reference |

| 1, 3, or 10 mg/kg (oral) | Dose-dependent increase | No changes observed | [2] |

Zucker Diabetic Fatty (ZDF) Rats:

| Dose | Effect on Renal Glucose Clearance | Reference |

| Single oral gavage | Increased | [2] |

Safety Data

Preclinical studies have indicated a favorable safety profile for tofogliflozin, with a particularly low risk of hypoglycemia.[6]

| Animal Model | Observation | Reference |

| Normoglycemic SD rats | No blood glucose reduction observed with tofogliflozin treatment. | [2] |

| Diabetic animal models | Low hypoglycemic potential. | [6] |

Experimental Protocols

SGLT1 and SGLT2 Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory activity and selectivity of tofogliflozin.

Cell Lines: Cells overexpressing human SGLT1 and SGLT2.

Methodology:

-

Cell Culture: Culture cells in appropriate medium until confluent.

-

Assay Preparation:

-

Prepare a sodium-containing buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Tris, pH 7.4).

-

Prepare a sodium-free buffer (e.g., 140 mM choline chloride, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Tris, pH 7.4).

-

-

Inhibition Assay:

-

Wash cells twice with the sodium-free buffer.

-

Incubate cells with various concentrations of tofogliflozin or vehicle (DMSO) in the sodium-free buffer for 15 minutes at 37°C.[1]

-

Add the sodium-containing buffer containing a fluorescent glucose analog (e.g., 200 µM 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose, 2-NBDG).[1]

-

For determining sodium-independent uptake, use the sodium-free buffer containing 2-NBDG.

-

Incubate for 1-2 hours at 37°C.[1]

-

-

Measurement:

-

Data Analysis:

-

Calculate the specific SGLT-mediated glucose uptake by subtracting the sodium-independent uptake from the total sodium-dependent uptake.

-

Determine the IC50 values by fitting the concentration-response data to a suitable equation.

-

Calculate the selectivity ratio by dividing the IC50 for SGLT1 by the IC50 for SGLT2.[1]

-

In Vivo Efficacy Studies in Diabetic Animal Models

Animal Models:

-

Zucker Diabetic Fatty (ZDF) rats: A genetic model of obesity and type 2 diabetes.[7]

-

db/db mice: A genetic model of severe type 2 diabetes due to a leptin receptor mutation.[8]

-

Goto-Kakizaki (GK) rats: A non-obese model of type 2 diabetes.

-

Diet-induced obese (DIO) rats: Wistar rats fed a high-fat diet.[8]

-

KKAy mice: A model of diabetes with obesity.[8]

Induction of Diabetes (for non-genetic models):

-

High-Fat Diet (HFD): Animals are fed a diet with a high percentage of calories from fat (e.g., 60% kcal fat) for a specified period to induce obesity and insulin resistance.[8]

-

Streptozotocin (STZ) induction: A chemical that is toxic to pancreatic β-cells can be administered to induce hyperglycemia.[7]

General Experimental Workflow:

-

Acclimatization: Animals are acclimatized to the housing conditions for a specified period before the start of the experiment.

-

Grouping: Animals are randomly assigned to vehicle control and tofogliflozin treatment groups.

-

Drug Administration: Tofogliflozin is typically administered orally via gavage or mixed in the diet.[2][8]

-

Monitoring and Sample Collection:

-

Blood Glucose: Measured from tail vein blood at specified time points using a glucometer.

-

Glycated Hemoglobin (HbA1c): Whole blood is collected at the end of the study for analysis.

-

Oral Glucose Tolerance Test (OGTT): Performed after a fasting period. A glucose solution is administered orally, and blood glucose levels are monitored at various time points.

-

Urine Collection: Animals are housed in metabolic cages for 24-hour urine collection to measure volume and glucose concentration.

-

-

Data Analysis: Statistical analysis is performed to compare the treatment groups with the control group.

Mandatory Visualizations

Signaling Pathway of Tofogliflozin Action

Caption: Mechanism of Tofogliflozin in the renal proximal tubule.

Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for a preclinical in vivo efficacy study.

References

- 1. benchchem.com [benchchem.com]

- 2. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Tofogliflozin, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tus.repo.nii.ac.jp [tus.repo.nii.ac.jp]

- 7. Experimental diabetic animal models to study diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]

Tofogliflozin Hydrate: A Technical Review of its Impact on Glycemic Control in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of tofogliflozin hydrate, a potent and highly selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), on glycemic control in various animal models of diabetes. The following sections detail the mechanism of action, experimental methodologies, and quantitative outcomes observed in key preclinical studies, offering valuable insights for researchers and professionals in the field of diabetes drug development.

Core Mechanism of Action: SGLT2 Inhibition

Tofogliflozin exerts its glucose-lowering effect by selectively inhibiting SGLT2 in the proximal tubules of the kidneys.[1][2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[3][4] By blocking this transporter, tofogliflozin promotes the excretion of excess glucose in the urine (glucosuria), thereby reducing blood glucose levels in an insulin-independent manner.[1][2][5] This mechanism of action offers the advantage of a low risk of hypoglycemia.[6][7]

Signaling Pathway and Physiological Response

The inhibition of SGLT2 by tofogliflozin initiates a cascade of physiological responses that contribute to improved glycemic control. The primary mechanism involves the direct removal of glucose from the body via urine, leading to a reduction in plasma glucose and subsequently, glycated hemoglobin (HbA1c) levels.[8][9]

Efficacy in Diabetic Animal Models: Quantitative Data

Tofogliflozin has demonstrated significant efficacy in improving glycemic control across a range of diabetic animal models. The following tables summarize the key quantitative findings from these studies.

Effects on Blood Glucose and Glycated Hemoglobin (HbA1c)

| Animal Model | Treatment Details | Key Findings | Reference(s) |

| Zucker Diabetic Fatty (ZDF) Rats | Single oral gavage | Dose-dependently lowered blood glucose levels.[6][10] | [6][10] |

| Goto-Kakizaki (GK) Rats | Oral administration | Improved postprandial glucose excursion in a meal tolerance test.[6][10] | [6][10] |

| db/db Mice | 4-week oral administration | Dose-dependently reduced glycated hemoglobin.[6][10] Improved glucose tolerance in an oral glucose tolerance test (OGTT).[6][10] | [6][10] |

| db/db Mice | 8-week treatment | Suppressed plasma glucose and glycated Hb.[8][9] | [8][9] |

| KKAy Mice | 5-week treatment (0.015% in diet) | Improved hyperglycemia.[11] | [11] |

| STZ-induced Diabetic Rats | Not specified | Showed a glucose-lowering action, which was enhanced in combination with insulin.[7] | [7] |

| Spontaneously Diabetic Torii (SDT) Rats | Treatment up to 40 weeks | Significantly suppressed blood glucose and HbA1c at 20 and 40 weeks.[12] | [12] |

| ApoE-deficient Mice with STZ-induced Diabetes | 6-week treatment | Markedly decreased blood glucose levels.[13] | [13] |

Effects on Urinary Glucose Excretion (UGE) and Renal Function

| Animal Model | Treatment Details | Key Findings | Reference(s) |

| ZDF Rats | Single oral gavage | Dose-dependently increased renal glucose clearance.[10] | [10] |

| Normal Sprague-Dawley (SD) Rats | Single oral gavage (1, 3, or 10 mg/kg) | Dose-dependently increased UGE. No significant change in blood glucose levels.[10] | [10] |

| db/db Mice | 8-week treatment | Increased renal glucose clearance.[9] Prevented the increase in urinary albumin/creatinine ratio.[8][9] | [8][9] |

| KKAy Mice | Not specified | Increased urinary glucose excretion.[14][15] | [14][15] |

| Cynomolgus Monkeys | Glucose titration study | Increased fractional excretion of glucose under hyperglycemic conditions.[16][17] | [16][17] |

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the preclinical evaluation of tofogliflozin.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how an animal's body processes glucose.

Protocol:

-

Fasting: Animals, such as db/db mice, are typically fasted overnight.[10]

-

Drug Administration: A single oral dose of tofogliflozin or vehicle is administered.

-

Glucose Challenge: After a specified time, a glucose solution is administered via oral gavage.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose load.

-

Analysis: Blood glucose concentrations are measured to determine the glucose excursion curve.

Long-Term Glycemic Control Assessment

To evaluate the chronic effects of tofogliflozin, long-term studies are conducted.

Protocol:

-

Animal Model Selection: Diabetic animal models like db/db mice or KKAy mice are used.[8][9][11]

-

Treatment Period: Tofogliflozin is administered daily, often mixed in the diet, for a period of several weeks (e.g., 4 to 8 weeks).[8][9][10]

-

Monitoring: Body weight and food intake are monitored regularly.

-

Sample Collection: Blood samples are collected periodically to measure plasma glucose and HbA1c levels. Urine is collected using metabolic cages to measure urinary glucose excretion.[14]

-

Terminal Procedures: At the end of the study, animals are euthanized, and tissues may be collected for further analysis, such as pancreatic beta-cell mass.[8]

Meal Tolerance Test

This test assesses the effect of the drug on postprandial hyperglycemia.

Protocol:

-

Fasting: Animals, such as GK rats, are fasted for a specific duration.[10]

-

Drug Administration: Tofogliflozin or vehicle is administered orally.

-

Meal Challenge: A standardized liquid meal is provided.

-

Blood Sampling: Blood is collected at multiple time points after the meal to measure blood glucose levels.[10]

Effects in Non-Diabetic Animal Models

Studies in non-diabetic, normoglycemic animals are crucial to assess the risk of hypoglycemia.

In normoglycemic Sprague-Dawley (SD) rats, oral administration of tofogliflozin led to a dose-dependent increase in urinary glucose excretion.[10] However, it did not cause a significant reduction in blood glucose levels, highlighting the low potential for hypoglycemia with this class of drugs.[6][10]

Additional Metabolic Benefits

Beyond glycemic control, preclinical studies suggest that tofogliflozin may offer other metabolic advantages. In diet-induced obese rats and KKAy mice, tofogliflozin treatment was associated with an attenuation of body weight gain and fat accumulation.[14][15] This is primarily attributed to the caloric loss resulting from increased urinary glucose excretion.[14][15]

Conclusion

The extensive data from a variety of animal models robustly demonstrate the efficacy of this compound in improving glycemic control. Its primary mechanism of inducing urinary glucose excretion through selective SGLT2 inhibition leads to significant reductions in blood glucose and HbA1c levels. The insulin-independent nature of its action and the low risk of hypoglycemia make it a promising therapeutic agent. Furthermore, the potential for additional metabolic benefits, such as reduced body weight, enhances its therapeutic profile. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research and development in the field of SGLT2 inhibitors.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abstract [lifescience.co.jp]

- 8. Tofogliflozin, a novel sodium-glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tofogliflozin, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Tofogliflozin, a selective inhibitor of sodium-glucose cotransporter 2, suppresses renal damage in KKAy/Ta mice, obese and type 2 diabetic animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oatext.com [oatext.com]

- 13. The sodium‐glucose co‐transporter 2 inhibitor tofogliflozin suppresses atherosclerosis through glucose lowering in ApoE‐deficient mice with streptozotocin‐induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models [pubmed.ncbi.nlm.nih.gov]

- 16. Competitive inhibition of SGLT2 by tofogliflozin or phlorizin induces urinary glucose excretion through extending splay in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Tofogliflozin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofogliflozin hydrate is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. As a member of the gliflozin class of drugs, it is utilized in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the molecular structure, and chemical and biological properties of this compound. Detailed experimental protocols for the characterization of this active pharmaceutical ingredient (API) are presented, alongside a summary of its key quantitative data. Furthermore, this document elucidates the mechanism of action of this compound through a detailed signaling pathway diagram and outlines a typical experimental workflow for its characterization.

Molecular Structure and Identification

This compound is a C-arylglucoside with a unique spiroketal ring system. The presence of a water molecule in its crystal lattice defines it as a hydrate.

Table 1: Molecular and Chemical Identifiers of this compound

| Identifier | Value | Citation |

| IUPAC Name | (1S,3'R,4'S,5'S,6'R)-6-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol hydrate | [1] |

| Chemical Formula | C₂₂H₂₈O₇ | [2] |

| Molecular Weight | 404.45 g/mol | [2] |

| CAS Number | 1201913-82-7 | [1] |

| Anhydrous CAS Number | 903565-83-3 | [1] |

| Appearance | White solid | [3][4] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Melting Point | A patent for a Tofogliflozin co-crystal reports a melting range of 71°C-92°C; however, the melting point for the pure hydrate is not specified. | [5] |

| pKa (Strongest Acidic) | 12 (Predicted) | [6] |

| logP | 1.5 (Predicted) | [6] |

| Water Solubility | 0.327 mg/mL (Predicted) | [6] |

| Solubility in Organic Solvents | Soluble in DMSO and ethanol. | [7] |

Mechanism of Action and Biological Activity

Tofogliflozin is a highly potent and selective inhibitor of SGLT2, which is primarily expressed in the S1 segment of the proximal convoluted tubule of the kidney. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, Tofogliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[8]

Table 3: In Vitro Biological Activity of Tofogliflozin

| Target | Species | IC₅₀ | Kᵢ | Citation |

| SGLT2 | Human | 2.9 nM | 2.9 nM | [7][9][10] |

| SGLT2 | Rat | - | 14.9 nM | [7][9][10] |

| SGLT2 | Mouse | - | 6.4 nM | [7][9][10] |

Signaling Pathway of SGLT2 Inhibition

The following diagram illustrates the mechanism of action of this compound at the cellular level in a renal proximal tubule cell.

Experimental Protocols

This section provides an overview of standard experimental methodologies for the characterization of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Materials:

-

This compound, finely powdered and dried

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Thermometer

Procedure:

-

A small amount of the dried, powdered this compound is packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a constant rate (e.g., 1-2 °C per minute).

-

The temperature at which the substance begins to melt (onset of melting) and the temperature at which the substance is completely liquid (completion of melting) are recorded. This range is the melting point of the substance.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Potentiometer with a pH electrode

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Co-solvent (e.g., methanol or acetonitrile) for sparingly soluble compounds

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

A solution of this compound is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid or base, added in small increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[11][12][13]

In Vitro SGLT2 Inhibition Assay

Objective: To determine the inhibitory activity of this compound on the SGLT2 transporter.

Materials:

-

A cell line expressing human SGLT2 (e.g., HK-2 cells)

-

This compound

-

A non-metabolizable, radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, AMG) or a fluorescent glucose analog (e.g., 2-NBDG)

-

Cell culture medium and reagents

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cells expressing SGLT2 are cultured in appropriate multi-well plates.

-

The cells are incubated with varying concentrations of this compound.

-

The radiolabeled or fluorescent glucose analog is added to the cells.

-

After an incubation period, the uptake of the glucose analog is stopped, and the cells are washed to remove any unincorporated analog.

-

The amount of glucose analog taken up by the cells is quantified using a scintillation counter or a fluorescence plate reader.

-

The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the SGLT2-mediated glucose uptake, is calculated.[14][15][16][17]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the characterization and evaluation of this compound.

Conclusion

This compound is a well-characterized SGLT2 inhibitor with a distinct molecular structure and potent biological activity. This guide has provided a detailed overview of its chemical properties, mechanism of action, and the experimental protocols used for its evaluation. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in the field of drug development. Further research to obtain and publish definitive experimental values for properties such as melting point and pKa for the pure hydrate form would be beneficial to the scientific community.

References

- 1. Tofogliflozin - Wikipedia [en.wikipedia.org]

- 2. Tofogliflozin (hydrate) | 1201913-82-7 | BYB91382 [biosynth.com]

- 3. Collection - A Scalable Synthesis of this compound - Organic Process Research & Development - Figshare [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Tofogliflozin (hydrate) | ROS | ROS | SGLT | TargetMol [targetmol.com]

- 8. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Tofogliflozin (hydrate) (PD076456, ZXOCGDDVNPDRIW-NHFZGCSJSA-N) [probes-drugs.org]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

The In Vitro Profile of Tofogliflozin Hydrate: A Selective SGLT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro characterization of Tofogliflozin hydrate, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The following sections detail the molecule's inhibitory activity, selectivity, and its effects in cellular models, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

This compound is a competitive inhibitor of SGLT2, a protein primarily expressed in the proximal convoluted tubules of the kidneys.[1] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1] By selectively blocking SGLT2, Tofogliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1][2] This mechanism of action is independent of insulin secretion or sensitivity.[3]

Quantitative Analysis of Inhibitory Potency and Selectivity

The in vitro inhibitory activity of Tofogliflozin against SGLT2 has been quantified through various studies. Key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) demonstrate its high potency. Furthermore, its selectivity for SGLT2 over the closely related SGLT1 is a critical characteristic, minimizing potential off-target effects.

| Parameter | Species | Value | Reference |

| IC50 | Human SGLT2 | 2.9 nM | [4] |

| Ki | Human SGLT2 | 2.9 nM | [5][6] |

| Ki | Rat SGLT2 | 14.9 nM | [5][6] |

| Ki | Mouse SGLT2 | 6.4 nM | [5][6] |

A defining feature of Tofogliflozin is its high selectivity for SGLT2 over SGLT1. The following table compares the selectivity ratio of Tofogliflozin with other SGLT2 inhibitors.

| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) | Reference |

| Tofogliflozin | ~12,500 | ~4.3 | ~2900 | [7] |

| Empagliflozin | ~8300 | ~3.1 | ~2677 | [7] |

| Dapagliflozin | ~1390 | ~1.1 | ~1264 | [7] |

| Canagliflozin | ~663-710 | ~4.2 | ~158-169 | [7] |

Experimental Protocols

SGLT1 and SGLT2 Inhibition Assay

This protocol outlines a common cell-based, non-radioactive method for determining the inhibitory activity of compounds against human SGLT1 and SGLT2.[7][8]

1. Cell Culture and Seeding:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing human SGLT1 or SGLT2 are used.[8][9]

-

Seeding: Cells are seeded into 96-well black, clear-bottom plates at a suitable density (e.g., 5 x 10^4 cells/well) and grown to confluence.[3]

2. Compound Preparation:

-

A stock solution of Tofogliflozin (or other test compounds) is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions are made in a suitable buffer (e.g., Krebs-Ringer-Henseleit - KRH buffer) to achieve the desired final concentrations, ensuring the final DMSO concentration remains low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.[3][10]

3. Glucose Uptake Assay:

-

On the day of the assay, confluent cell monolayers are washed twice with pre-warmed buffer.[3]

-

Cells are then incubated with the buffer containing various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 15-30 minutes) at 37°C.[3]

-

To initiate glucose uptake, a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to each well at a final concentration of 100-200 µM.[3][9]

-

The plate is incubated for 30-60 minutes at 37°C.[3]

-

The uptake is terminated by aspirating the medium and washing the cells multiple times with ice-cold buffer.[3]

4. Data Acquisition and Analysis:

-

Cells are lysed, and the fluorescence of the cell lysates is measured using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[3]

-

The percentage of inhibition for each compound concentration is calculated relative to the SGLT-specific uptake (Total Uptake - Non-specific Uptake).[3]

-

The data is plotted as the percentage of inhibition against the logarithm of the compound concentration, and a four-parameter logistic equation is used to determine the IC50 value.[3]

Cellular Effects of Tofogliflozin

In vitro studies using cultured human proximal tubular cells have demonstrated that Tofogliflozin can mitigate the detrimental effects of high glucose exposure.

Inhibition of Oxidative Stress and Inflammatory Responses

High glucose levels can induce oxidative stress and inflammatory reactions in renal proximal tubular cells.[11] Tofogliflozin has been shown to dose-dependently suppress glucose entry into these cells.[11] This leads to a reduction in high glucose-induced reactive oxygen species (ROS) generation.[4][11] Consequently, Tofogliflozin inhibits the expression of inflammatory markers like monocyte chemoattractant protein-1 (MCP-1) and reduces apoptotic cell death induced by high glucose.[4][11]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of SGLT2 inhibition and a typical experimental workflow.

Caption: Mechanism of SGLT2 inhibition by Tofogliflozin in the renal proximal tubule.

Caption: Workflow for a cell-based SGLT2 inhibition assay using a fluorescent glucose analog.

References

- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tofogliflozin (CSG-452) hydrate| SGLT2 inhibitor | Probechem Biochemicals [probechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]